molecular formula C19H16F2N2O3S2 B2402191 2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1207028-95-2

2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2402191
CAS RN: 1207028-95-2
M. Wt: 422.46
InChI Key: HMVOPJPOFVHJAL-UHFFFAOYSA-N
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Description

2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide, also known as DASA-58, is a small molecule that has been extensively studied for its potential therapeutic applications. DASA-58 has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties, making it a promising candidate for further research.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research has extensively explored the pharmacokinetics and metabolism of related compounds, such as acetaminophen (paracetamol), which shares a common functional group (acetamide) with the chemical of interest. Studies like those by Liukas et al. (2011) delve into the pharmacokinetics of acetaminophen in specific populations, highlighting the importance of understanding how different demographic factors can influence drug metabolism and efficacy. This area of research is critical for developing safe and effective therapeutic agents, suggesting potential applications of the compound in drug development and personalized medicine (Liukas et al., 2011).

Environmental Persistence and Health Effects

The environmental impact and persistence of fluorinated compounds, often used in industrial applications, have been studied to assess their potential health effects. For example, Lind et al. (2014) investigated the association between perfluoroalkyl substances (PFAS) and diabetes, emphasizing the need for research into how persistent organic pollutants might influence human health. This suggests that the compound of interest could be studied for its environmental stability and potential bioaccumulation, contributing to the broader understanding of its safety profile and environmental impact (Lind et al., 2014).

properties

IUPAC Name

2-[4-[(2,6-difluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3S2/c20-16-4-1-5-17(21)19(16)28(25,26)23-14-8-6-13(7-9-14)11-18(24)22-12-15-3-2-10-27-15/h1-10,23H,11-12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVOPJPOFVHJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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